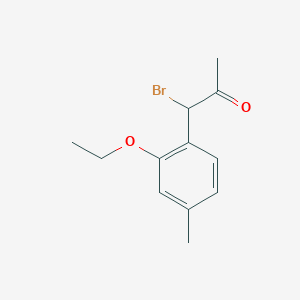

1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one

Description

1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one is a brominated aryl ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom and a 2-ethoxy-4-methylphenyl group. This compound belongs to the class of α-brominated ketones, which are pivotal intermediates in organic synthesis, particularly in the preparation of chalcones, heterocycles, and bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-11-7-8(2)5-6-10(11)12(13)9(3)14/h5-7,12H,4H2,1-3H3 |

InChI Key |

IKZWZYSTTRRFME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(C(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the bromination of the corresponding acetophenone derivative, specifically 1-(2-ethoxy-4-methylphenyl)propan-2-one or structurally related analogs. The bromination targets the alpha position of the ketone group to introduce the bromine atom, yielding the desired alpha-bromo ketone.

Bromination Using N-Bromosuccinimide (NBS)

One of the most common and efficient methods for preparing alpha-bromo ketones is the use of N-Bromosuccinimide (NBS) under acidic or neutral conditions.

-

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Temperature: Ambient to reflux (typically 0 °C to 80 °C)

- Acid catalyst: p-Toluenesulfonic acid or similar acids to facilitate bromination

- Time: 1–3 hours under inert atmosphere (nitrogen)

Procedure:

The ketone precursor is dissolved in the solvent, followed by addition of NBS and the acid catalyst. The reaction mixture is stirred under controlled temperature until completion, monitored by TLC or HPLC. After reaction completion, the mixture is quenched, extracted, and purified by column chromatography.Yields: Typically high, ranging from 85% to 95% depending on substrate and conditions.

Example:

Preparation of 2-bromo-1-(4-ethylphenyl)ethanone (a structurally related compound) was achieved with NBS and p-toluenesulfonic acid in acetonitrile under reflux for 2 hours, yielding 93% pure product after chromatographic purification.

Bromination Using Phenyltrimethylammonium Tribromide

An alternative brominating agent is phenyltrimethylammonium tribromide , which provides a mild and efficient bromination pathway.

-

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: 0 °C to ambient temperature

- Reaction time: Approximately 1.3 hours

Procedure:

The ketone is dissolved in THF cooled to 0 °C, then phenyltrimethylammonium tribromide is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The product precipitates and is isolated by filtration and solvent removal.Yields: Quantitative (close to 100%) yields reported for similar substrates.

Bromination Using Copper(II) Bromide (CuBr2)

Copper(II) bromide is another reagent used for alpha-bromination of ketones.

-

- Solvent: Ethyl acetate

- Temperature: Reflux (around 77 °C)

- Time: 3–5 hours

- Sonication can be applied to improve extraction efficiency

Procedure:

The ketone is dissolved in ethyl acetate, CuBr2 is added, and the mixture is refluxed until the starting material is consumed. After cooling, the solvent is removed, and the product is extracted using hexanes and purified.Yields: Moderate to high yields reported; purification may require recrystallization.

Other Bromination Methods

Oxone/Ammonium Bromide System:

Oxone (potassium peroxymonosulfate) with ammonium bromide in methanol under reflux can also brominate ketones alpha to the carbonyl. This method offers a greener alternative with moderate to good yields.Mitsunobu Reaction Conditions:

For related aryl bromides, Mitsunobu conditions (using DIAD and triphenylphosphine in THF) can be used for functional group transformations, but this is less common for direct bromination of ketones.

Comparative Data Table of Preparation Methods

| Brominating Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) + Acid | Acetonitrile | Reflux (80 °C) | 2 h | 85–95 | Requires acid catalyst, inert atmosphere |

| Phenyltrimethylammonium Tribromide | Tetrahydrofuran | 0 °C to RT | ~1.3 h | ~100 | Mild conditions, quantitative yield |

| Copper(II) Bromide (CuBr2) | Ethyl acetate | Reflux (~77 °C) | 3–5 h | Moderate | Requires reflux and purification steps |

| Oxone + Ammonium Bromide | Methanol | Reflux | 1.5 h | Moderate | Greener method, moderate yields |

Summary and Recommendations

The preparation of This compound is best achieved by alpha-bromination of the corresponding ketone precursor using N-Bromosuccinimide under acidic conditions or phenyltrimethylammonium tribromide in tetrahydrofuran. These methods provide high yields with straightforward work-up and purification.

Copper(II) bromide and Oxone-based methods offer alternatives but may require longer reaction times and additional purification steps. The choice of method depends on available reagents, scale, and purity requirements.

Chemical Reactions Analysis

1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

These reactions are typically carried out under specific conditions to achieve the desired transformation, and the major products formed depend on the reagents and conditions used .

Scientific Research Applications

1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity or reduce toxicity.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s properties. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one with structurally related brominated ketones and arylpropanones, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects: The 2-ethoxy-4-methylphenyl group in the target compound introduces steric bulk compared to smaller substituents like methoxy () or halogens (). This may slow nucleophilic substitution reactions but improve thermal stability. Electron-withdrawing groups (e.g., -F, -CF₃O in ) enhance electrophilicity at the carbonyl carbon, favoring condensation reactions.

Physicochemical Properties: Brominated chalcones () exhibit extended conjugation due to α,β-unsaturated ketones, leading to UV-vis absorbance in the visible range. The saturated ketone backbone of the target compound lacks this property. Solubility: Methoxy-substituted analogs () are more polar than ethoxy/methyl-substituted derivatives, which may partition preferentially into nonpolar media.

Synthetic Utility: Brominated propanones are often intermediates in Suzuki-Miyaura cross-couplings or aldol condensations (). The ethoxy group in the target compound could facilitate regioselective functionalization of the aryl ring. Compared to dibrominated analogs (), mono-brominated derivatives like the target compound are less prone to over-reaction in stepwise syntheses.

Biological and Material Applications: Chalcone derivatives () show antimicrobial and antioxidant activities, but the target compound’s bioactivity remains unexplored.

Research Findings and Data Gaps

- Safety: Brominated aryl ketones (e.g., ) may exhibit reproductive toxicity, necessitating handling precautions. No specific toxicity data exist for the target compound.

Biological Activity

1-Bromo-1-(2-ethoxy-4-methylphenyl)propan-2-one is an aryl alkyl ketone characterized by a unique structure that includes a bromine atom, an ethoxy group, and a methyl-substituted phenyl ring. This compound is notable for its potential applications in organic synthesis and its interactions with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromine atom and the ethoxy group enhances its reactivity, making it a candidate for various chemical reactions in organic synthesis.

Antiproliferative Effects

Research indicates that aryl alkyl ketones can exhibit antiproliferative effects against cancer cells. For instance, studies on chalcone derivatives, which share structural similarities with our compound, have demonstrated their ability to induce apoptosis in melanoma cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins like Bax and Bcl-xL .

Table 1: Antiproliferative Effects of Chalcone Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Chalcone 1C | 10 | Induces apoptosis via mitochondrial dysfunction |

| Chalcone 2A | 15 | Arrests cell cycle at G2/M phase |

| Chalcone 3B | 20 | Inhibits proliferation through p53 activation |

Structure–Activity Relationships

The structure–activity relationship (SAR) studies of similar compounds have highlighted the importance of specific substituents on the phenyl ring. For example, variations in the bromine or ethoxy groups can significantly alter receptor activity and selectivity . This suggests that this compound may also exhibit varying biological activities depending on its structural modifications.

Study on Related Compounds

A study focusing on the biological activity of structurally related compounds revealed that certain derivatives exhibited selective agonist activity at serotonin receptors (5-HT2AR), which are implicated in various physiological processes including mood regulation and anxiety .

Table 2: Biological Activity of Related Compounds

| Compound | Receptor | EC50 (nM) | % Activation |

|---|---|---|---|

| Compound A | 5-HT2AR | 100 | 85% |

| Compound B | 5-HT2CR | 200 | 70% |

| Compound C | PXR | 150 | 90% |

Future Research Directions

Given the promising structural features of this compound, future research should focus on:

- In vitro Studies: Conducting detailed studies to evaluate its cytotoxic effects against various cancer cell lines.

- Mechanistic Studies: Investigating the molecular mechanisms underlying its biological activity, particularly its interaction with key cellular pathways.

- Therapeutic Applications: Exploring potential therapeutic uses in drug development, particularly in targeting specific receptors involved in cancer progression or other diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.